2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a triazine ring, which is further substituted with an ethylbenzylidene and a methyl group.
Preparation Methods
The synthesis of 2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted benzaldehydes with thiosemicarbazide to form the corresponding thiosemicarbazones, which are then cyclized to form the thiazolo[3,2-b][1,2,4]triazine core . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the substituents on the aromatic ring.
Cycloaddition: It can participate in cycloaddition reactions, forming larger ring systems with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. For instance, its inhibitory activity against acetylcholinesterase (AChE) is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can be compared with other similar compounds, such as:
2-(4-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: This compound has a methoxy group instead of an ethyl group, which can influence its biological activity and chemical reactivity.
2-(4-Butoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: The butoxy substitution can affect the compound’s solubility and interaction with biological targets.
2-(4-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: The presence of a bromine atom can enhance the compound’s reactivity towards nucleophiles and its potential as a pharmacophore.
Properties
CAS No. |
606955-88-8 |
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Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(2E)-2-[(4-ethylphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C15H13N3O2S/c1-3-10-4-6-11(7-5-10)8-12-14(20)18-15(21-12)16-13(19)9(2)17-18/h4-8H,3H2,1-2H3/b12-8+ |
InChI Key |
JWYWPRKXCCEKHQ-XYOKQWHBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Origin of Product |
United States |
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